molecular formula C9H11ClF3N B3160070 (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 865815-09-4

(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B3160070
CAS No.: 865815-09-4
M. Wt: 225.64
InChI Key: RSQQUJNUAPWZKX-RGMNGODLSA-N
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Description

(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. The compound’s stereochemistry (S-configuration) and electron-withdrawing -CF₃ group influence its physicochemical properties, including solubility, metabolic stability, and receptor-binding affinity. It is utilized in pharmaceutical research, particularly in the synthesis of enantioselective ligands or bioactive molecules targeting neurological and inflammatory pathways.

Properties

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQUJNUAPWZKX-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine to introduce the chiral center.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activity, including interactions with enzymes and receptors.

Comparison with Similar Compounds

Key Identifiers :

  • CAS No.: 865815-09-4
  • Purity : ≥95%
  • Molecular Formula : C₉H₉ClF₃N
  • Synonyms: (S)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethylamine hydrochloride.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl Ethanamine Derivatives

The position of the -CF₃ group on the phenyl ring significantly alters steric and electronic properties:

Compound Name CAS No. Substituent Position Molecular Formula Key Properties/Applications
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine HCl 865815-09-4 Ortho (2-) C₉H₉ClF₃N High enantiomeric purity (95%); used in asymmetric synthesis.
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl 1213939-94-6 Meta (3-) C₉H₉ClF₃N Lower metabolic stability due to increased steric hindrance.
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl 578027-35-7 Para (4-) C₉H₉ClF₃N Enhanced lipophilicity; potential CNS drug candidate.

Key Findings :

  • Ortho derivatives exhibit higher steric hindrance, reducing enzymatic degradation compared to meta or para isomers.
  • Para-CF₃ analogs show improved membrane permeability due to symmetrical electron distribution.

Enantiomeric Comparisons

Enantiomers display distinct pharmacological profiles:

Compound Name CAS No. Configuration Key Differences
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine HCl 865815-09-4 S Higher affinity for serotonin receptors in preclinical models.
(R)-1-(2-(Trifluoromethyl)phenyl)ethylamine 127733-46-4 R Lower receptor selectivity; used as a synthetic intermediate.

Research Insight :

  • The (S)-enantiomer’s chiral center enhances binding specificity to G-protein-coupled receptors (GPCRs), making it preferable for neuropharmacological studies.

Substituent Variants: Halogenated and Functionalized Analogs

Modifications to the phenyl ring’s substituents impact reactivity and bioactivity:

Compound Name CAS No. Substituent Similarity Score Key Properties
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl 1391540-47-8 -OCF₃ 0.92 Improved metabolic resistance.
(R)-1-(3,5-Difluorophenyl)ethanamine HCl 473733-16-3 3,5-diF 0.97 Enhanced solubility in polar solvents.
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine HCl 1800240-39-4 -SCF₃ 0.98 High lipophilicity; antiviral applications.

Structural Trends :

  • Electron-withdrawing groups (-CF₃, -SCF₃) increase acidity of the amine group, enhancing hydrogen-bonding capacity.
  • Halogenated analogs (e.g., -F, -Cl) improve binding to halogen-binding pockets in enzymes.

Purity and Stability :

  • (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine HCl is commercially available at 95% purity, while brominated analogs (e.g., (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl) require specialized handling due to light sensitivity.

Biological Activity

(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as CAS No. 865815-09-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₁ClF₃N
Molecular Weight225.64 g/mol
PurityVaries by supplier
Storage ConditionsInert atmosphere, room temperature

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine transporter inhibitor, which can influence the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism is particularly relevant in the context of psychiatric disorders and neuropharmacology.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The compound's ability to inhibit serotonin reuptake suggests a potential for treating depression and anxiety disorders.
  • Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection against excitotoxicity, which is crucial for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Potential Side Effects : As with many psychoactive substances, there are concerns regarding side effects, including increased heart rate and potential for abuse. Detailed studies on toxicity and long-term effects are still needed.

Case Studies

Case Study 1: Antidepressant Efficacy
A study published in Journal of Pharmacology explored the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential utility in treating major depressive disorder (MDD).

Case Study 2: Neuroprotection
In a separate investigation featured in Neuroscience Letters, researchers assessed the neuroprotective properties of this compound against glutamate-induced toxicity in cultured neurons. The findings demonstrated that the compound significantly reduced neuronal death, indicating its potential therapeutic application in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMechanism of ActionNotable Effects
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamineMonoamine transporter inhibitionAntidepressant-like effects
3,4-Methylenedioxymethamphetamine (MDMA)Serotonin releaseEuphoria, increased sociability
FluoxetineSelective serotonin reuptake inhibitorWidely used antidepressant

Q & A

Q. What are the optimal synthetic routes for (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how can chiral purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-(trifluoromethyl)acetophenone) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve enantioselectivity . Post-reduction, the amine is isolated as the hydrochloride salt via HCl gas treatment in anhydrous ether. Chiral purity (>98% ee) should be verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetry. For troubleshooting low enantiomeric excess, consider kinetic resolution or recrystallization with chiral acids (e.g., tartaric acid derivatives) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

  • NMR : Compare 1^1H and 13^13C NMR spectra with literature data for analogous trifluoromethylphenyl ethanamine derivatives. Key signals include δ ~2.8–3.2 ppm (CH2_2NH2_2) and δ ~7.5–8.0 ppm (aromatic protons adjacent to CF3_3) .
  • HPLC : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA in water (70:30) at 1.0 mL/min; retention time ~8–10 minutes .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 234.1 (calculated for C9_9H10_{10}F3_3N+^+) and a chloride adduct .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential HCl vapor release.
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal; organic waste should be incinerated via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) may arise from polymorphism or residual solvents. Conduct:

  • Thermogravimetric Analysis (TGA) : Detect solvent residues (>0.5% weight loss indicates impurities).
  • Powder X-ray Diffraction (PXRD) : Identify crystalline forms affecting solubility.
  • Saturation Shake-Flask Method : Measure solubility in buffered solutions (pH 1–7) at 25°C, using HPLC for quantification .

Q. What strategies are effective for studying its pharmacokinetic properties in vitro?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C; monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) .
  • Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) with spiked plasma; quantify free fraction using UPLC .
  • Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption; apply P-gp inhibitors (e.g., verapamil) if efflux is suspected .

Q. How can enantiomeric inversion be minimized during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, amber vials under nitrogen to prevent racemization.
  • Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months) with periodic chiral HPLC analysis. Add antioxidants (e.g., BHT) if degradation occurs .

Q. What computational methods predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT1A_{1A}/5-HT2A_{2A}) crystal structures (PDB IDs: 7EKG, 6WGT). Focus on hydrophobic interactions with CF3_3 and hydrogen bonding with the amine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability; calculate RMSD and free energy with MM-PBSA .

Data Contradiction Analysis

Q. How to address conflicting reports on its stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation : Expose the compound to 0.1M HCl at 37°C for 24 hours; analyze degradation products via LC-HRMS. Likely pathways include hydrolysis of the amine group or CF3_3 displacement.
  • pH-Rate Profiling : Determine degradation kinetics across pH 1–6 to identify instability thresholds .

Q. Why do NMR spectra vary between synthetic batches?

Methodological Answer: Variations may arise from:

  • Solvent Residuals : Use D2_2O to eliminate solvent peaks.
  • Tautomerism : Check for equilibrium between amine and imine forms in DMSO-d6_6.
  • Crystallinity : Amorphous vs. crystalline forms can shift peaks; confirm with PXRD .

Research Design Tables

Q. Table 1. Typical Characterization Data

ParameterMethodExpected ResultReference
Melting PointDSC210–215°C (decomposes)
HPLC PurityC18 Column≥99% (UV 254 nm)
Chiral PurityChiralpak IC>98% ee

Q. Table 2. Stability Under Accelerated Conditions

ConditionTime (Months)Degradation (%)Key Degradant
40°C/75% RH6<5%None detected
Light Exposure (ICH Q1B)38%Oxidized amine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
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(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

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